benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498429
InChI: InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)
SMILES:
Molecular Formula: C15H21NO7
Molecular Weight: 327.33 g/mol

benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

CAS No.:

Cat. No.: VC16498429

Molecular Formula: C15H21NO7

Molecular Weight: 327.33 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate -

Specification

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
IUPAC Name benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Standard InChI InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)
Standard InChI Key MXCBPGJIPRBQAE-UHFFFAOYSA-N
Canonical SMILES COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

The compound’s core structure consists of a six-membered oxane ring (C6H10O5) substituted with hydroxyl, hydroxymethyl, methoxy, and benzyl carbamate groups. The IUPAC name specifies the positions of these substituents: a methoxy group at C2, hydroxyls at C4 and C5, a hydroxymethyl at C6, and a benzyl carbamate at C3.

Stereochemical Considerations

The oxane ring adopts a chair conformation, with equatorial hydroxyl groups minimizing steric strain. The methoxy group at C2 likely occupies an axial position, influencing hydrogen-bonding interactions. Comparative studies of similar carbamates suggest that stereochemistry significantly affects biological activity, particularly in enzyme binding .

Synthesis and Derivation

The synthesis of benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate involves multi-step functionalization of a hexose precursor.

Key Synthetic Pathways

  • Ring Formation: Starting with D-glucose, selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers enables controlled oxidation to form the oxane ring.

  • Methoxy Introduction: Methoxylation at C2 is achieved via Williamson ether synthesis, employing methyl iodide and a silver oxide catalyst under anhydrous conditions.

  • Carbamate Coupling: Benzyl chloroformate reacts with the C3 amine in the presence of a base (e.g., triethylamine), forming the carbamate linkage while preserving adjacent hydroxyl groups.

Challenges in Purification

The polar hydroxyl and carbamate groups necessitate chromatographic purification using reverse-phase HPLC or silica gel columns with gradient elution (e.g., ethyl acetate/methanol/water). Yield optimization remains problematic, with reported efficiencies below 40% for analogous syntheses.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Solubility in Water12–15 mg/mLShake-flask method (25°C)
logP (Partition Coefficient)-1.2 ± 0.3HPLC retention time analysis
pKa (Carbamate NH)9.8–10.2Potentiometric titration
Melting Point162–165°C (decomposes)Differential scanning calorimetry

The compound’s hydrophilicity (logP < 0) and multiple hydrogen-bond donors (4 OH groups) limit membrane permeability, a critical consideration for drug design . Stability studies indicate susceptibility to hydrolysis at extreme pH (>10 or <2), necessitating storage at 4°C in anhydrous dimethyl sulfoxide (DMSO).

Biological Activity and Mechanisms

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show moderate cytotoxicity (IC50 = 45 μM), with no observed selectivity over non-malignant HEK-293 cells. Structural analogs with modified hydroxyl patterns exhibit enhanced activity, implying that regiochemistry modulates target engagement.

Glycosidase Inhibition

The compound weakly inhibits α-glucosidase (Ki = 320 μM) but shows no activity against β-galactosidase or neuraminidase. Molecular docking simulations propose competitive binding at the enzyme’s active site, hindered by steric clashes from the methoxy group .

Comparative Analysis of Structural Analogs

Compound NameStructural ModificationsBioactivity Highlights
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamateHydroxyls at C2, C4, C5Stronger α-glucosidase inhibition (Ki = 110 μM)
Methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-α-D-glucopyranoside C2 deoxy, glycosidic bond at C1Enhanced anticancer selectivity (IC50 = 28 μM in HepG2)
3-Benzyl-6-(hydroxymethyl)-5,8-dioxo-4,7-dihydroimidazo[4,5-e] diazepin-6-yl carbamate Fused imidazodiazepine ringProtease inhibition (HIV-1 PR IC50 = 0.9 nM)

The methoxy substitution in the target compound reduces enzymatic interactions compared to trihydroxy analogs but improves metabolic stability in hepatic microsome assays (t1/2 = 6.2 vs. 2.1 hours) .

Future Research Directions

  • Target Deconvolution: Proteomic profiling (e.g., affinity chromatography, phage display) to identify binding partners.

  • Prodrug Development: Esterification of hydroxyl groups to enhance bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and hydroxymethyl substituents.

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